molecular formula C19H17N5O2S B460896 8-amino-2-(ethylamino)-6-(4-methylphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile CAS No. 674800-51-2

8-amino-2-(ethylamino)-6-(4-methylphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile

Cat. No. B460896
CAS RN: 674800-51-2
M. Wt: 379.4g/mol
InChI Key: SAMOSELYGDJNJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups including an amino group, an ethylamino group, a methylphenyl group, a pyrano group, a thiazolo group, and a pyridine group with a nitrile substituent. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the pyrano, thiazolo, and pyridine rings suggests that the compound may have a planar structure, which could lead to interesting electronic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its physical and chemical properties, potential applications, and safety profile .

properties

IUPAC Name

12-amino-4-(ethylamino)-10-(4-methylphenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-3-22-19-24-17-15(27-19)14-13(18(25)23-17)12(11(8-20)16(21)26-14)10-6-4-9(2)5-7-10/h4-7,12H,3,21H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOSELYGDJNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-2-(ethylamino)-6-(4-methylphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile

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